

Batzelladine L: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
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| Compound Name: | Batzelladine L | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Batzelladine L is a member of the batzelladine class of marine alkaloids, which are complex polycyclic guanidine compounds isolated from marine sponges, primarily of the genus Monanchora. These natural products have garnered significant attention within the scientific community due to their intricate molecular architectures and a wide array of promising biological activities. Batzelladine L, in particular, has demonstrated potent anti-parasitic, anti-mycobacterial, and cytotoxic properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological profile of Batzelladine L, along with relevant experimental methodologies.

Chemical Structure and Stereochemistry

Batzelladine L is a tricyclic guanidine alkaloid. Its core structure is characterized by a fused heterocyclic system containing a guanidine moiety. The precise stereochemistry of **Batzelladine L** has been a subject of study, and while the absolute configuration of many batzelladines has been determined through total synthesis, the specific assignment for every stereocenter in **Batzelladine L** is often inferred from closely related analogs whose stereochemistry has been unequivocally established.



The proposed structure of **Batzelladine L** is presented below. The stereochemical assignments are based on the conserved stereochemical features observed in the synthetic and structural elucidation studies of other batzelladine family members, such as Batzelladine B and F.

Figure 1: Proposed Chemical Structure of **Batzelladine L** (A definitive high-resolution 2D structure with explicitly confirmed absolute stereochemistry for all chiral centers of **Batzelladine L** is not consistently available across all literature. The presented structure is based on the common batzelladine scaffold and related compounds.)

The IUPAC name for the core tricyclic system shared among many batzelladines can be complex. For structurally similar compounds, systematic names have been derived. For instance, the core can be described as a substituted triazaacenaphthylene derivative.

Physicochemical Properties

Quantitative physicochemical data for **Batzelladine L** is not extensively reported in a single source. However, data for related batzelladine alkaloids provide insights into the expected properties of this class of molecules.

| Property | Value | Reference |
|--------------------|--|--|
| Molecular Formula | C39H69N7O2 | Inferred from related structures |
| Molecular Weight | 668.0 g/mol | Inferred from related structures |
| General Solubility | Soluble in methanol and other polar organic solvents | General observation from isolation protocols |

Biological Activity

Batzelladine L has been shown to exhibit a range of biological activities against various pathogens and cancer cell lines. The following tables summarize the available quantitative data.

Anti-parasitic and Anti-mycobacterial Activity



| Organism/Assay | Activity Metric | Value | Reference(s) |
|---|-----------------|------------|--------------|
| Plasmodium falciparum (FcB1 strain) | IC50 | 0.3 μΜ | |
| Plasmodium falciparum (3D7 strain) | IC50 | 0.4 μΜ | |
| Leishmania infantum | IC50 | 1.9 μg/mL | |
| Trypanosoma cruzi | IC50 | 2 μΜ | |
| Mycobacterium intracellulare | IC50 | 0.25 μg/mL | |
| Mycobacterium tuberculosis (H37Rv) | MIC | 1.68 μg/mL | |

Cytotoxic Activity

| Cell Line | Activity Metric | Value | Reference(s) |
|--|-----------------|--------|--------------|
| A549 (Lung carcinoma) | - | Active | |
| DU-145 (Prostate carcinoma) | - | Active | |
| HepG2 (Hepatocellular carcinoma) | CC50 | 14 μΜ | |

Experimental Protocols

Detailed experimental protocols for the total synthesis of **Batzelladine L** are not readily available. However, the synthesis of structurally related batzelladines, such as Batzelladine B and F, provides a roadmap for accessing the core tricyclic guanidine structure. The following are representative methodologies.

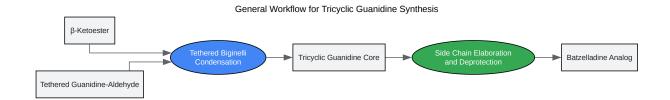




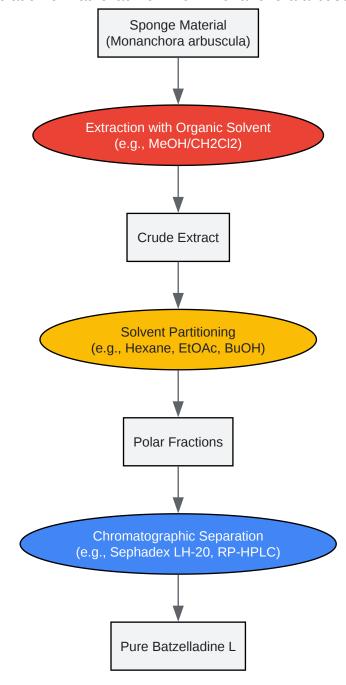
General Synthetic Strategy: Tethered Biginelli Reaction

A common and effective method for the construction of the tricyclic guanidine core of batzelladines is the tethered Biginelli reaction. This reaction involves the condensation of a β -ketoester with a urea or thiourea derivative, tethered to an aldehyde.

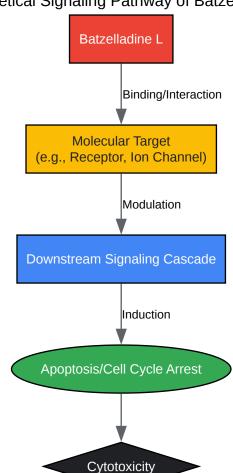




Isolation of Batzelladine L from Monanchora arbuscula







Hypothetical Signaling Pathway of Batzelladine L

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 To cite this document: BenchChem. [Batzelladine L: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559758#batzelladine-l-chemical-structure-and-stereochemistry]

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